4,5-Dichloro-2-methylanilinium chloride
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Overview
Description
4,5-Dichloro-2-methylanilinium chloride is a heterocyclic organic compound with the molecular formula C₇H₇Cl₂N.HCl and a molecular weight of 212.504 g/mol . It is known for its applications in various fields of scientific research and industry. The compound is characterized by its two chlorine atoms and a methyl group attached to the aniline ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-methylanilinium chloride typically involves the chlorination of 2-methylaniline. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 4 and 5 positions of the aniline ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-methylanilinium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to the formation of different chlorinated or dechlorinated derivatives .
Scientific Research Applications
4,5-Dichloro-2-methylanilinium chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-methylanilinium chloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. For example, it may interact with G protein-coupled receptors (GPCRs) and influence signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dichloro-2-methylaniline
- 4,5-Dichloro-2-methylphenol
- 4,5-Dichloro-2-methylbenzoic acid
Uniqueness
4,5-Dichloro-2-methylanilinium chloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
93839-01-1 |
---|---|
Molecular Formula |
C7H8Cl3N |
Molecular Weight |
212.5 g/mol |
IUPAC Name |
(4,5-dichloro-2-methylphenyl)azanium;chloride |
InChI |
InChI=1S/C7H7Cl2N.ClH/c1-4-2-5(8)6(9)3-7(4)10;/h2-3H,10H2,1H3;1H |
InChI Key |
DUJWHJDGPAUZFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[NH3+])Cl)Cl.[Cl-] |
Origin of Product |
United States |
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